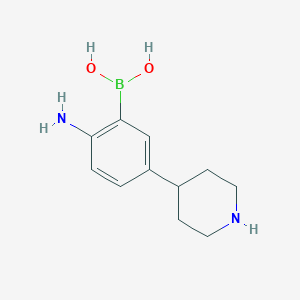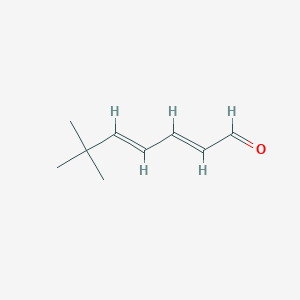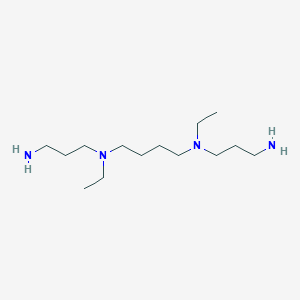
1,4-Butanediamine, N,N'-bis(3-aminopropyl)-N,N'-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- is a chemical compound known for its versatile applications in various fields. It is a polyamine, which means it contains multiple amine groups. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- typically involves the reaction of 1,4-butanediamine with 3-aminopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of 1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: The amine groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different amine oxides, while reduction can produce simpler amines.
Applications De Recherche Scientifique
1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- involves its interaction with various molecular targets. The compound can act as a free radical scavenger, protecting cells from oxidative damage. It also plays a role in cellular proliferation and differentiation by interacting with specific enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spermine: Another polyamine with similar properties but different molecular structure.
Spermidine: A related compound with fewer amine groups.
Putrescine: A simpler polyamine with fewer carbon atoms.
Uniqueness
1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- is unique due to its specific arrangement of amine groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
113812-23-0 |
|---|---|
Formule moléculaire |
C14H34N4 |
Poids moléculaire |
258.45 g/mol |
Nom IUPAC |
N,N'-bis(3-aminopropyl)-N,N'-diethylbutane-1,4-diamine |
InChI |
InChI=1S/C14H34N4/c1-3-17(13-7-9-15)11-5-6-12-18(4-2)14-8-10-16/h3-16H2,1-2H3 |
Clé InChI |
HCUFAPSHGYTZPM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCCN(CC)CCCN)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083427.png)
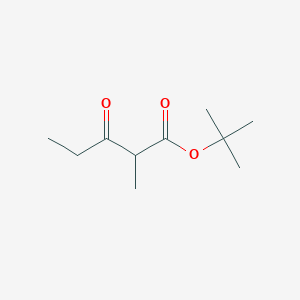
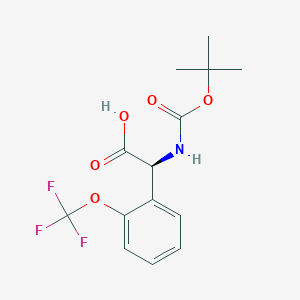
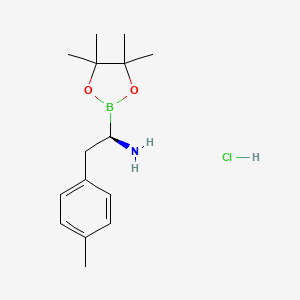

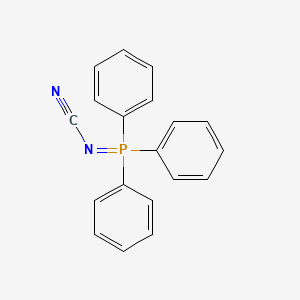
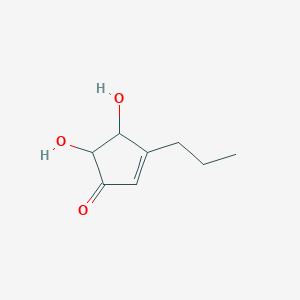
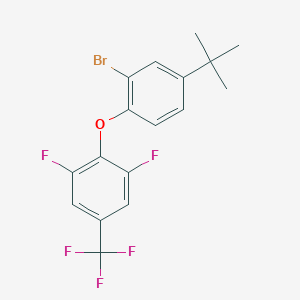
![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)
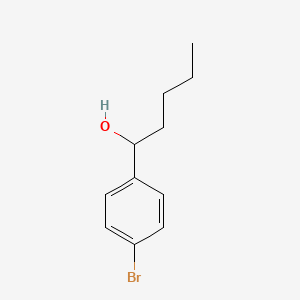
![(1S,4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione](/img/structure/B14083482.png)
